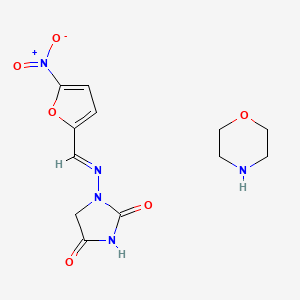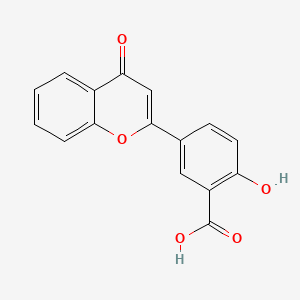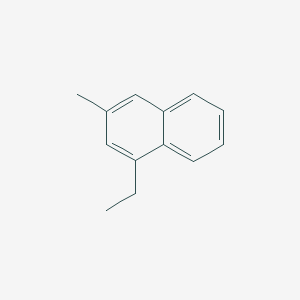
1-Ethyl-3-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylnaphthalene is an organic compound with the molecular formula C13H14 It is a derivative of naphthalene, characterized by the presence of an ethyl group at the first position and a methyl group at the third position on the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-ethyl-3-methylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial production methods may involve the catalytic hydrogenation of naphthalene derivatives followed by selective alkylation. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
1-Ethyl-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common for aromatic compounds like this compound. Halogenation, nitration, and sulfonation are typical examples, where reagents such as chlorine, nitric acid, and sulfuric acid are used, respectively.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives are being investigated for their pharmacological properties.
Industry: It is used in the production of dyes, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 1-ethyl-3-methylnaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the ethyl and methyl groups, which activate the naphthalene ring towards electrophilic substitution. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylnaphthalene can be compared with other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. These compounds share similar structural features but differ in the position and type of substituents on the naphthalene ring. The unique positioning of the ethyl and methyl groups in this compound imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in organic chemistry and related fields.
Eigenschaften
CAS-Nummer |
17057-94-2 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-ethyl-3-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-8-10(2)9-12-6-4-5-7-13(11)12/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
HCVGEPRGPJMLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



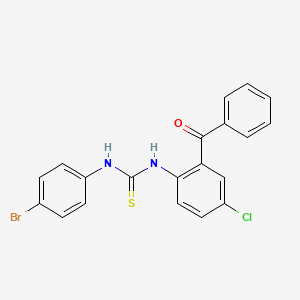
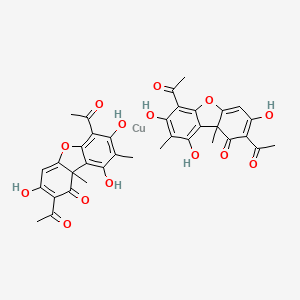
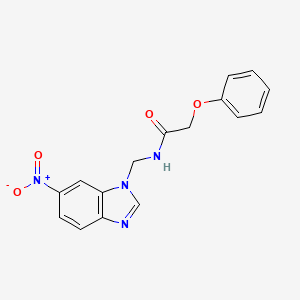
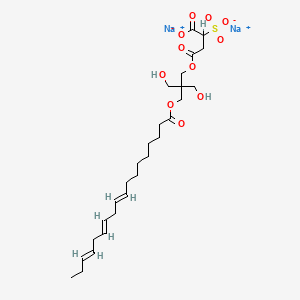
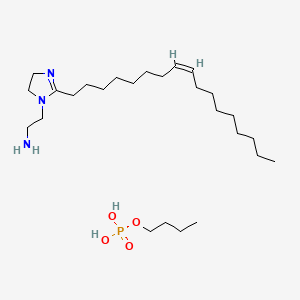



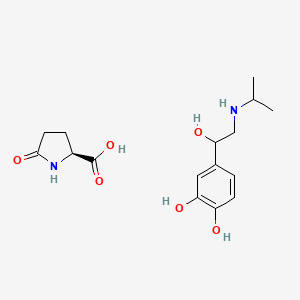
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)

